Benzyltributylammonium chloride

Catalog No.
S583601
CAS No.
23616-79-7
M.F
C19H34N.Cl
C19H34ClN
M. Wt
311.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyltributylammonium chloride

CAS Number

23616-79-7

Product Name

Benzyltributylammonium chloride

IUPAC Name

benzyl(tributyl)azanium chloride

Molecular Formula

C19H34N.Cl
C19H34ClN

Molecular Weight

311.9 g/mol

InChI

InChI=1S/C19H34N.ClH/c1-4-7-15-20(16-8-5-2,17-9-6-3)18-19-13-11-10-12-14-19;/h10-14H,4-9,15-18H2,1-3H3;1H/q+1;/p-1

InChI Key

VJGNLOIQCWLBJR-UHFFFAOYSA-M

SMILES

Array

Synonyms

benzyltributylammonium, benzyltributylammonium bromide, benzyltributylammonium chloride, benzyltributylammonium hydroxide

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CC1=CC=CC=C1.[Cl-]

The exact mass of the compound Benzyltributylammonium chloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Benzyltributylammonium chloride (BTBAC, CAS 23616-79-7) is a highly lipophilic quaternary ammonium salt widely procured as an advanced phase-transfer catalyst (PTC) and deep eutectic solvent (DES) precursor [1]. Structurally distinct from lighter analogs due to its three butyl chains and one benzyl group, BTBAC provides an optimal balance of high organic-phase solubility and aromatic interaction capabilities[2]. In industrial procurement, it is primarily selected for demanding biphasic organic syntheses—such as complex alkylations and biomass conversions—and specialized extraction processes where standard aliphatic or short-chain aromatic quats fail to achieve the necessary partition coefficients [3].

Substituting BTBAC with common alternatives like benzyltriethylammonium chloride (BTEAC) or tetrabutylammonium chloride (TBAC) often leads to process failures in demanding biphasic systems [1]. BTEAC possesses shorter ethyl chains, rendering it significantly less lipophilic; consequently, it struggles to transport bulky or highly hydrated anions into non-polar organic solvents, directly reducing reaction rates and yields in complex alkylations [2]. Conversely, while TBAC matches the aliphatic bulk, it lacks the aromatic benzyl moiety required for π-π stacking interactions critical in specific dye extractions and aromatic substrate coordination [3]. Procurement decisions must therefore prioritize BTBAC when both high lipophilicity and aromatic affinity are simultaneously required for high-yield phase transfer.

Yield Enhancement in Biphasic Biomass Conversion

In the synthesis of 5-(chloromethyl)furfural (CMF) from biomass-derived carbohydrates using an aqueous HCl/1,2-dichloroethane biphasic system, the addition of BTBAC as a phase-transfer catalyst significantly enhances productivity [1]. Studies demonstrate that BTBAC enables a 73% isolated yield of CMF from sucrose at 90 °C in 3 hours[1]. Compared to baseline control reactions lacking the optimized lipophilic catalyst, the inclusion of BTBAC provides a nearly 10% absolute increase in CMF yield across various carbohydrate substrates [1].

Evidence DimensionIsolated yield of 5-(chloromethyl)furfural (CMF)
Target Compound Data73% isolated yield from sucrose
Comparator Or BaselineControl reaction without BTBAC
Quantified Difference~10% absolute yield increase over control
ConditionsAqueous HCl/1,2-dichloroethane biphasic reactor, 90 °C, 3 hours

For industrial biomass valorization, a 10% yield increase directly translates to higher throughput and lower solvent-to-product ratios, justifying the specific procurement of BTBAC.

Superior Partition Coefficients in Dye Extraction via Aqueous Two-Phase Systems

BTBAC is a highly effective hydrogen bond acceptor for formulating Deep Eutectic Solvents (DES) used in Aqueous Two-Phase Systems (ATPS) [1]. When BTBAC is paired with PEG 600 and K3PO4, the resulting ATPS achieves near 100% extraction efficiency for complex textile dyes [1]. Notably, the system yields partition coefficients (e.g., Kdyes up to 1350.35 for SIII dye) that outperform standard aliphatic DES baselines [1]. The presence of the benzyl group allows for π-π interactions with the dyes, a feature absent in purely aliphatic salts like TBAC, making BTBAC a targeted choice for aromatic pollutant extraction.

Evidence DimensionDye partition coefficient (Kdyes) and extraction efficiency
Target Compound DataKdyes up to 1350.35; ~100% extraction efficiency
Comparator Or BaselineStandard aliphatic DES systems lacking aromatic π-π interaction sites
Quantified DifferenceNear complete (100%) extraction driven by massive partition coefficients
ConditionsBTBAC:PEG 600 DES with K3PO4 ATPS at 298.15 K

Environmental and chemical engineering buyers require maximum partition coefficients to minimize solvent use; BTBAC's dual lipophilic/aromatic nature provides unmatched extraction metrics for aromatic targets.

Essential Lipophilicity for Complex N-Alkylation Reactions

In the synthesis of sterically hindered pharmaceutical intermediates (such as CNA alkylation subunits for duocarmycin analogs), standard phase-transfer catalysts often fail to drive the reaction to completion[1]. Research indicates that a full 2 molar equivalents of BTBAC under phase-transfer conditions is required to achieve high yields of the alkylated product [1]. The extended butyl chains of BTBAC provide the necessary lipophilicity to transport reactive species into the organic phase effectively, a mechanism where shorter-chain analogs like BTEAC frequently stall due to insufficient organic-phase solubility.

Evidence DimensionReaction completion and yield in complex N-alkylation
Target Compound DataHigh yields achieved using 2 mol equiv BTBAC
Comparator Or BaselineShorter-chain quats (e.g., BTEAC) which exhibit lower lipophilicity
Quantified DifferenceEnables high-yield completion where less lipophilic catalysts stall
ConditionsBiphasic N-alkylation of complex naphthylamine derivatives

Pharmaceutical procurement teams must select BTBAC over cheaper C2-chain analogs to prevent costly reaction stalling during the synthesis of high-value active pharmaceutical ingredients (APIs).

Biphasic Synthesis of Furanic Platform Chemicals

BTBAC is the catalyst of choice for converting biomass carbohydrates (like xylose and sucrose) into furfural and 5-(chloromethyl)furfural (CMF) in HCl/dichloroethane systems. Its high lipophilicity ensures efficient phase transfer, maximizing yields and reducing the need for intermittent extraction steps [1].

Formulation of Aromatic-Targeting Deep Eutectic Solvents (DES)

In wastewater treatment and chemical purification, BTBAC is utilized as a hydrogen bond acceptor to create DESs. Its unique combination of a benzyl group and tributyl chains makes it ideal for extracting aromatic dyes and pollutants via strong π-π and hydrophobic interactions[2].

Complex N-Alkylation in API Manufacturing

For the synthesis of sterically hindered pharmaceutical intermediates, BTBAC provides the necessary organic-phase solubility that shorter-chain catalysts lack. It is specifically procured to drive difficult alkylations to completion under mild biphasic conditions [3].

Physical Description

White hygroscopic crystalline powder; [Alfa Aesar MSDS]

Hydrogen Bond Acceptor Count

1

Exact Mass

311.2379778 Da

Monoisotopic Mass

311.2379778 Da

Heavy Atom Count

21

Related CAS

54225-72-8 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 63 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (98.41%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (63.49%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (22.22%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (30.16%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

23616-79-7

General Manufacturing Information

Benzenemethanaminium, N,N,N-tributyl-, chloride (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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